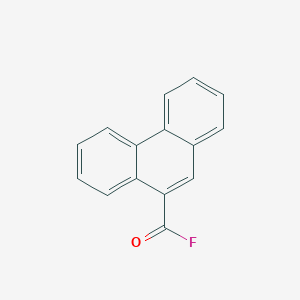![molecular formula C17H14O2 B14273166 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one CAS No. 135306-25-1](/img/structure/B14273166.png)
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one typically involves the condensation of 4-methylbenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with microbial cell membranes, leading to disruption of cellular processes and inhibition of microbial growth.
Comparación Con Compuestos Similares
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar benzopyran structure and exhibit various biological activities, including anticoagulant and antimicrobial properties.
Flavonoids: These are another class of benzopyran derivatives known for their antioxidant and anti-inflammatory activities.
Chalcones: These compounds have a similar structure with a benzene ring and an α,β-unsaturated carbonyl system, and they exhibit diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
135306-25-1 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-[(4-methylphenyl)methylidene]-1H-isochromen-4-one |
InChI |
InChI=1S/C17H14O2/c1-12-6-8-13(9-7-12)10-16-17(18)15-5-3-2-4-14(15)11-19-16/h2-10H,11H2,1H3 |
Clave InChI |
UKCWYQNKWREKGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



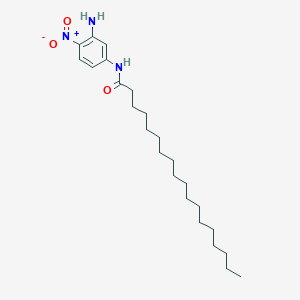
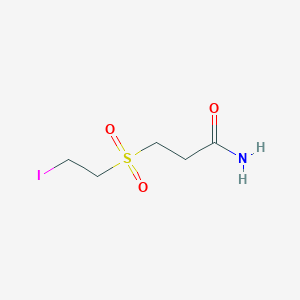
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)


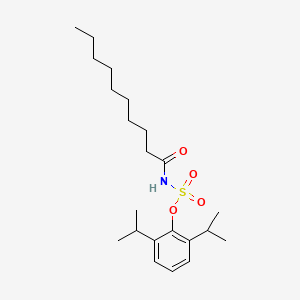
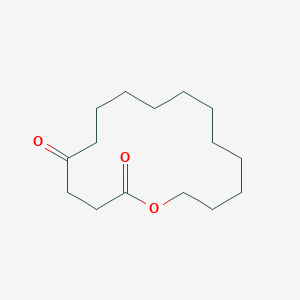
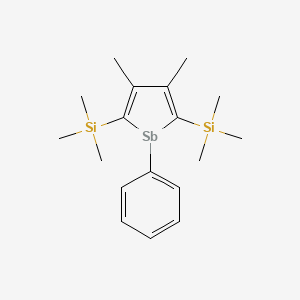
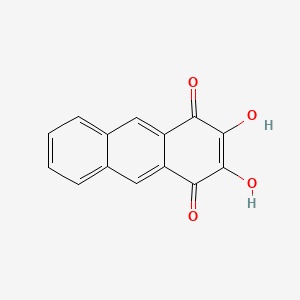

![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
